

What is the chemical structure of isorenieratene?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isorenieratene*

Cat. No.: *B1244745*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure of **Isorenieratene**

Overview of Isorenieratene

Isorenieratene (ϕ,ϕ -Carotene) is a diaromatic carotenoid pigment that serves as a crucial light-harvesting compound in specific photosynthetic organisms.^[1] It is produced exclusively by the brown-colored strains of green sulfur bacteria (GSB) belonging to the family Chlorobiaceae and has also been identified in some species of Actinobacteria and cyanobacteria.^{[1][2][3][4]} Structurally, **isorenieratene** is a C₄₀ tetraterpenoid characterized by two aromatic end groups.^[5] Its presence in sediment layers is considered a significant biomarker for photic zone euxinia (anoxic and sulfidic water conditions exposed to light), providing valuable insights into past environmental conditions.^[6] This document provides a detailed examination of its chemical structure, physicochemical properties, biosynthetic pathway, and relevant experimental protocols for its study.

Chemical Structure and Physicochemical Properties

Isorenieratene is a symmetrical molecule with the chemical formula C₄₀H₄₈.^[1] Its structure consists of a long, regularly-linked isoprenoid chain with a single tail-to-tail linkage at the center.^[1] This polyene backbone contains nine conjugated double bonds, all in the trans configuration, which is responsible for its color and light-absorbing properties.^[1] The defining feature of **isorenieratene** is the presence of two 1-alkyl-2,3,6-trimethyl substituted phenyl groups at each end of the isoprenoid chain.^[1] As with most carotenoids, it is a hydrophobic molecule and is insoluble in water.^[1]

Data Presentation: Physicochemical Properties

The quantitative physicochemical and spectroscopic data for **isorenieratene** are summarized in the table below for ease of reference.

Property	Value	Source(s)
IUPAC Name	1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene	[5][7]
Synonyms	ϕ , ϕ -Carotene, Leprotene, Streptoxanthin	[1][5]
Molecular Formula	C ₄₀ H ₄₈	[1][5][7][8]
Molecular Weight	528.8 g/mol	[5][7]
CAS Number	524-01-6	[1][2][8]
Appearance	Purple-red crystalline solid	[1][7]
Melting Point	199–200 °C (390–392 °F; 472–473 K)	[1][7]
S1 Lifetime	12 ps	[9]
Absorption Spectrum	Nearly identical to β -carotene	[9]

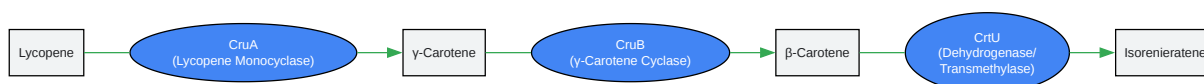
Biosynthesis of Isorenieratene in Green Sulfur Bacteria

In green sulfur bacteria (GSB), the biosynthesis of **isorenieratene** is a multi-step enzymatic process that diverges from the pathways of other common carotenoids. The key branch point for producing mono- and dicyclic aromatic carotenoids in GSB is the modification of γ -carotene,

rather than the initial cyclization of lycopene.[10][11] The process involves the cooperative action of two distinct carotenoid cyclases, CruA and CruB.[12]

The proposed pathway is as follows:

- **Lycopene Monocyclization:** The enzyme CruA, a lycopene monocyclase, catalyzes the formation of one β -ring on the lycopene molecule to produce the monocyclic intermediate, γ -carotene.[11][12]
- **γ -Carotene Cyclization:** The enzyme CruB, a γ -carotene cyclase, acts on γ -carotene to form the second β -ring, resulting in the dicyclic, non-aromatic β -carotene.[11][12]
- **Aromatization:** The final step involves the conversion of β -carotene into the diaromatic **isorenieratene**. This is accomplished by a dehydrogenase/transmethylase enzyme, CrtU, which modifies both β -rings into the characteristic 1-alkyl-2,3,6-trimethyl substituted phenyl groups.[3]



[Click to download full resolution via product page](#)

Biosynthesis of **Isorenieratene** in Green Sulfur Bacteria.

Experimental Protocols

The study of **isorenieratene**, particularly its biosynthesis, relies on specific molecular biology and analytical chemistry techniques. Detailed below are protocols for the functional analysis of the cyclase enzymes and the analytical separation of the resulting carotenoids.

Functional Analysis of Carotenoid Cyclases via Heterologous Expression

This protocol describes the methodology used to determine the function of the CruA and CruB enzymes by expressing their corresponding genes in a non-native host that produces a precursor substrate.[10][12]

Objective: To functionally characterize the CruA and CruB enzymes from **isorenieratene**-producing GSB.

Methodology:

- Vector Construction:
 - Amplify the *cruA* and *cruB* genes from the genomic DNA of an **isorenieratene**-producing GSB (e.g., *Chlorobium phaeobacteroides*) using PCR with specific primers.
 - Clone the amplified PCR products into separate *E. coli* expression vectors (e.g., pET and pCOLA series vectors). Ensure the genes are in the correct orientation for expression under the control of an inducible promoter (e.g., T7 promoter).
- Host Strain Transformation:
 - Prepare a lycopene-producing strain of *E. coli*. This is typically achieved by co-transforming a standard lab strain (e.g., BL21(DE3)) with plasmids containing the genes for geranylgeranyl diphosphate (GGPP) synthase, phytoene synthase, and phytoene desaturase, which together convert endogenous farnesyl pyrophosphate into lycopene.
 - Transform the lycopene-producing *E. coli* with the expression vectors containing *cruA* or co-transform with vectors for both *cruA* and *cruB*.
- Cultivation and Induction:
 - Grow the transformed *E. coli* cultures in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to mid-log phase.
 - Induce gene expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to the culture.
 - Continue incubation at a lower temperature (e.g., 28°C) for 24-48 hours to allow for protein expression and carotenoid production.
- Pigment Extraction and Analysis:
 - Harvest the bacterial cells by centrifugation.

- Extract the carotenoids from the cell pellet by sequential extraction with acetone and methanol.
- Evaporate the solvent from the pooled extracts under a stream of nitrogen.
- Analyze the resulting carotenoid products using HPLC (see Protocol 4.2).

HPLC Analysis of Carotenoids

This protocol details the high-performance liquid chromatography (HPLC) method for the separation and identification of **isorenieratene** and related carotenoids from biological extracts.[\[12\]](#)

Objective: To separate and identify carotenoids from bacterial extracts.

Methodology:

- Sample Preparation:
 - Resuspend the dried pigment extract from Protocol 4.1 in a small volume of a suitable solvent, such as acetone or a mixture of methanol and methyl tert-butyl ether (MTBE).
 - Filter the sample through a 0.22 μm syringe filter to remove any particulate matter before injection.
- HPLC System and Conditions:
 - HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
 - Column: A C18 reverse-phase column is typically used for carotenoid separation.
 - Mobile Phase: A gradient elution is commonly employed. For example, a gradient of methanol, MTBE, and water.
 - Flow Rate: A typical flow rate is 1.0 mL/min.

- Detection: Monitor the elution profile at wavelengths between 400 and 600 nm. The PDA detector allows for the acquisition of the full absorption spectrum for each peak.
- Data Analysis:
 - Identify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards or with published data.^[12]
 - **Isorenieratene**, **β-isorenieratene**, and **β-carotene** share nearly identical absorption spectra, but they can be distinguished by their different retention times on the HPLC column.^[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isorenieratene - Wikipedia [en.wikipedia.org]
- 2. File:Isorenieratene-2D-skeletal.png - Wikipedia [en.wikipedia.org]
- 3. earthdoc.org [earthdoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isorenieratene | C₄₀H₄₈ | CID 9984420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Buy Isorenieratene | 524-01-6 [smolecule.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Isorenieratene biosynthesis in green sulfur bacteria requires the cooperative actions of two carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isorenieratene Biosynthesis in Green Sulfur Bacteria Requires the Cooperative Actions of Two Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [What is the chemical structure of isorenieratene?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244745#what-is-the-chemical-structure-of-isorenieratene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com